![molecular formula C8H9FO2 B100260 5-Fluoro-1,3-dihydroxymethylbenzene CAS No. 19254-86-5](/img/structure/B100260.png)
5-Fluoro-1,3-dihydroxymethylbenzene
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Overview
Description
5-Fluoro-1,3-dihydroxymethylbenzene is a chemical compound used for experimental and research purposes .
Synthesis Analysis
The synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene involves several methods . One method involves the reaction with lithium aluminium tetrahydride in tetrahydrofuran for 15.5 hours, with cooling in ice and reflux .Molecular Structure Analysis
The molecular formula of 5-Fluoro-1,3-dihydroxymethylbenzene is C8H9FO2 . The molecular weight is 156.1543 .Chemical Reactions Analysis
The reactivity of 5-Fluoro-1,3-dihydroxymethylbenzene has been investigated using density functional theory (DFT) calculations . It has been found to react with superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-1,3-dihydroxymethylbenzene include its molecular formula, molecular weight, and structure .Mechanism of Action
While the exact mechanism of action of 5-Fluoro-1,3-dihydroxymethylbenzene is not specified, it is known that 5-fluorouracil, a related compound, is widely used in the treatment of cancer . Over the past 20 years, increased understanding of the mechanism of action of 5-fluorouracil has led to the development of strategies that increase its anticancer activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-fluoro-5-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHEJJGJWXGGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646616 |
Source
|
Record name | (5-Fluoro-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dihydroxymethylbenzene | |
CAS RN |
19254-86-5 |
Source
|
Record name | 5-Fluoro-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19254-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Fluoro-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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